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molecular formula C11H15NO2 B8555634 4-(2,5-Dihydroxyphenyl)piperidine

4-(2,5-Dihydroxyphenyl)piperidine

Cat. No. B8555634
M. Wt: 193.24 g/mol
InChI Key: TURXBUDJKYQQGX-UHFFFAOYSA-N
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Patent
US05654299

Procedure details

A solution of 1-benzyloxycarbonyl-4-(2,5-dimethoxyphenyl)piperidine (0.54 g), prepared as described in Example 21.b., in 10 mL of dichloromethane, was cooled to 0° C. and treated with a solution of boron tribromide in dichloromethane (1.0M, 9 mL). After stirring for 1 hour at 0° C., the reaction mixture was allowed to warm to room temperature. At the end of the period, the reaction mixture was cooled to 0° C. and quenched with methanol. The resulting solution was evaporated and then treated with additional amounts of methanol. After evaporation the product was obtained as a yellow solid (0.42 g); MS: 194; NMR: 1.6-1.9 (m, 4), 3.0 (m, 2), 3.3 (br, 2), 6.4-6.5 (m, 2), 6.6 (d, J=8, 1), 8.3-8.8 (m, 3).
Name
1-benzyloxycarbonyl-4-(2,5-dimethoxyphenyl)piperidine
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]2[CH:22]=[C:21]([O:23]C)[CH:20]=[CH:19][C:18]=2[O:25]C)[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.B(Br)(Br)Br>ClCCl>[OH:25][C:18]1[CH:19]=[CH:20][C:21]([OH:23])=[CH:22][C:17]=1[CH:14]1[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1

Inputs

Step One
Name
1-benzyloxycarbonyl-4-(2,5-dimethoxyphenyl)piperidine
Quantity
0.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C1=C(C=CC(=C1)OC)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At the end of the period, the reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with methanol
CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated
ADDITION
Type
ADDITION
Details
treated with additional amounts of methanol
CUSTOM
Type
CUSTOM
Details
After evaporation the product

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 143.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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